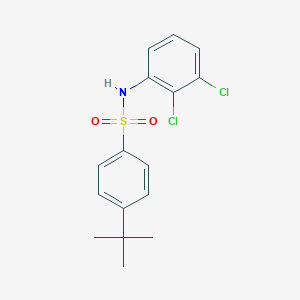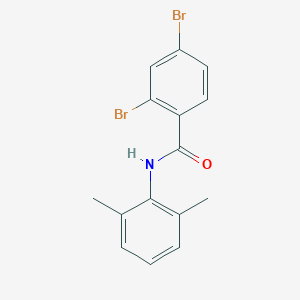
4-tert-butyl-N-(2,3-dichlorophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(2,3-dichlorophenyl)benzenesulfonamide, commonly known as DIDS, is a sulfonamide compound that has been widely used in scientific research. DIDS is a potent inhibitor of anion transporters, including chloride/bicarbonate exchangers and chloride channels.
Mecanismo De Acción
DIDS inhibits anion transporters by binding to a specific site on the transporter protein. This binding prevents the transporter from functioning properly, leading to a disruption of ion transport across cell membranes. DIDS is a non-specific inhibitor, meaning it can inhibit multiple types of anion transporters.
Biochemical and Physiological Effects
DIDS has been shown to have a number of biochemical and physiological effects. It can cause an increase in intracellular pH by inhibiting the transport of bicarbonate ions, and can also inhibit the transport of other anions such as sulfate and phosphate. DIDS has been shown to inhibit the formation of the clotting enzyme thrombin, and can also inhibit the activity of the enzyme carbonic anhydrase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DIDS in lab experiments is its potency as an inhibitor of anion transporters. This allows researchers to study the role of these transporters in biological processes with a high degree of specificity. However, the non-specific nature of DIDS can also be a limitation, as it can inhibit multiple types of anion transporters. Additionally, DIDS has been shown to have off-target effects on other proteins, which can complicate interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving DIDS. One area of interest is the development of more specific inhibitors of anion transporters, which would allow for more precise manipulation of these transporters in biological systems. Another area of interest is the study of the role of anion transporters in disease states, such as cystic fibrosis and hypertension. Finally, the development of new methods for delivering DIDS to specific tissues or cell types could allow for more targeted inhibition of anion transporters in vivo.
Métodos De Síntesis
DIDS can be synthesized by reacting 2,3-dichloronitrobenzene with tert-butylamine to form 2,3-dichloro-N-tert-butylaniline. The resulting compound is then reacted with benzenesulfonyl chloride to form DIDS.
Aplicaciones Científicas De Investigación
DIDS has been widely used in scientific research to study the role of anion transporters in various biological processes. It has been used to study the transport of chloride ions in red blood cells, the role of chloride channels in neuronal signaling, and the regulation of ion transport in the kidney.
Propiedades
Nombre del producto |
4-tert-butyl-N-(2,3-dichlorophenyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C16H17Cl2NO2S |
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
4-tert-butyl-N-(2,3-dichlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H17Cl2NO2S/c1-16(2,3)11-7-9-12(10-8-11)22(20,21)19-14-6-4-5-13(17)15(14)18/h4-10,19H,1-3H3 |
Clave InChI |
RHWDJWQFECABEG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B310261.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B310262.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-[3-(isobutyrylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310263.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(ethylsulfonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310264.png)

![N-[4-(diethylamino)-2-methylphenyl]biphenyl-4-carboxamide](/img/structure/B310269.png)


![N-[4-(diethylamino)-2-methylphenyl]benzenesulfonamide](/img/structure/B310274.png)
![2-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310275.png)

![2,4-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310277.png)
